molecular formula C12H8ClNO3S B2464164 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride CAS No. 220956-42-3

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride

Cat. No.: B2464164
CAS No.: 220956-42-3
M. Wt: 281.71
InChI Key: QCMJKMULXRHZKZ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the indole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride typically involves the reaction of 1-methyl-2-oxo-1,2-dihydrobenzo[CD]indole with sulfonyl chloride. The reaction is carried out under controlled conditions, often involving the use of a solvent such as methanol or dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride
  • 2-Oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride

Uniqueness

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is unique due to the presence of the methyl group at the 1-position of the indole ring. This structural feature can influence its reactivity and binding properties compared to similar compounds. The methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its biological activity and chemical behavior .

Properties

IUPAC Name

1-methyl-2-oxobenzo[cd]indole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c1-14-9-5-6-10(18(13,16)17)7-3-2-4-8(11(7)9)12(14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMJKMULXRHZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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